(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid, more commonly known as EG00229, is a small molecule that acts as a potent antagonist of Neuropilin 1 (NRP1) []. NRP1 is a transmembrane receptor protein that plays a role in various biological processes, including angiogenesis (the formation of new blood vessels), axon guidance, and immune modulation [, ]. EG00229 binds selectively to NRP1, blocking its interaction with ligands like vascular endothelial growth factor A (VEGF-A) [, ]. This inhibitory action on NRP1 makes EG00229 a valuable tool in scientific research, particularly in the fields of cancer biology, immunology, and virology [, , ].
EG00229 is a small molecule inhibitor specifically designed to target neuropilin-1, a receptor that plays a critical role in various biological processes, including angiogenesis and tumor progression. This compound represents a significant advancement in the development of therapeutic agents aimed at inhibiting the vascular endothelial growth factor A signaling pathway, particularly through its interaction with neuropilin-1. The molecular design of EG00229 was informed by structural studies, including nuclear magnetic resonance spectroscopy and X-ray crystallography, which elucidated the binding interactions between the ligand and the receptor.
EG00229 was developed as part of research focused on creating specific inhibitors for neuropilin-1. The compound has been characterized in various studies, demonstrating its efficacy in inhibiting VEGF-A binding to neuropilin-1 and subsequently reducing endothelial cell migration and tumor cell proliferation. The initial synthesis and characterization were reported in a study examining small molecule inhibitors of the VEGF-A receptor neuropilin-1 .
EG00229 is classified as a small molecule inhibitor with an emphasis on its role as an antagonist of neuropilin-1. Its chemical structure allows it to interact specifically with the binding sites of neuropilin-1, making it a potential candidate for therapeutic applications in oncology and other areas where modulation of angiogenesis is required.
The synthesis of EG00229 involved several key steps, primarily based on structure-activity relationship studies that guided the design of the compound to effectively bind to neuropilin-1. The synthetic route typically includes:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are often proprietary but are guided by established organic synthesis protocols.
EG00229 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with neuropilin-1. The key components include:
The molecular formula for EG00229 is CHNOS, and its molecular weight is approximately 288.33 g/mol. Structural data derived from X-ray crystallography (PDB code: 3I97) reveals detailed interactions between EG00229 and specific residues within neuropilin-1 .
EG00229 primarily functions by inhibiting the binding of VEGF-A to neuropilin-1, which subsequently affects downstream signaling pathways involved in angiogenesis and tumor cell migration. Key reactions include:
Technical details about these reactions can be observed through in vitro assays that measure binding affinities and cellular responses .
The mechanism by which EG00229 exerts its effects involves several steps:
The inhibitory concentration (IC50) values for EG00229 have been reported at approximately 3 μM against purified neuropilin-1 b1 domain interactions .
EG00229 is typically presented as a solid at room temperature, with solubility varying based on solvent conditions used during experiments. Its melting point and other physical characteristics are usually determined through standard techniques such as differential scanning calorimetry.
The chemical properties include:
Relevant analyses often involve spectroscopic methods (e.g., NMR, UV-Vis) to confirm structural integrity post-synthesis .
EG00229 has significant potential applications in scientific research and clinical settings:
Neuropilin-1 (NRP1) was initially identified as a neuronal guidance receptor but emerged as a significant oncology target due to its overexpression in diverse solid tumors (lung, prostate, melanoma) and association with poor prognosis. This multifunctional transmembrane glycoprotein functions as a co-receptor for vascular endothelial growth factor-A (VEGF-A), specifically the VEGF-A165 isoform, enhancing signaling through VEGF receptor 2 (VEGFR2) to promote tumor angiogenesis and metastasis [1] [5]. Crucially, preclinical studies demonstrated that blocking antibodies against NRP1 potentiated the anti-tumor effects of bevacizumab (anti-VEGF-A) in mouse xenograft models, establishing NRP1 inhibition as a viable therapeutic strategy [1]. The observation that certain aggressive cancer stem cells (e.g., in squamous cell carcinoma) depend on VEGF-A/NRP1 signaling for survival and tumorigenicity—even in the absence of canonical VEGFRs—further underscored NRP1's direct role in tumor progression beyond angiogenesis [4]. This multifaceted involvement in tumor vasculature, cancer cell survival, and immune modulation positioned NRP1 as a compelling target for small-molecule drug discovery.
Targeting the VEGF-A/NRP1 PPI presents distinct challenges and opportunities. The interaction occurs via the C-terminal exon 8-encoded domain of VEGF-A165 (sequence: R164XXR167KR169) binding to a specific pocket within the NRP1 b1 domain [1] [3]. Disrupting this interface offered the potential to attenuate VEGF-A signaling without directly inhibiting VEGFR2 kinase activity—a mechanism distinct from existing anti-angiogenic therapies. However, PPIs are notoriously difficult to inhibit with small molecules due to their often large and shallow interfaces. Peptidomimetics emerged as a rational strategy to overcome this hurdle by mimicking the critical C-terminal residues of VEGF-A165 [1]. The goal was to develop compounds with improved drug-like properties (metabolic stability, bioavailability) compared to peptides while retaining high affinity and selectivity for the NRP1 b1 domain. Successful inhibitors promised triple anti-tumor effects: 1) Anti-angiogenic: Disrupting VEGF-A165/NRP1 complex formation reduces VEGFR2 activation and endothelial cell migration; 2) Direct anti-tumor: Blocking autocrine NRP1 signaling in tumor cells suppresses survival and invasion; 3) Immunomodulatory: Reducing Treg stability and M2 macrophage polarization in the tumor microenvironment [1] [2] [8].
EG00229 represents the culmination of a structured medicinal chemistry campaign initiated to translate VEGF-A165 C-terminal peptide insights into bioavailable small molecules. Key milestones include:
Table 1: Key Events in EG00229 Development
Time Period | Key Advancement | Significance |
---|---|---|
2006-2010 | Minimal peptide epitope (H-KPAR-OH) identification & SAR | Defined core pharmacophore for NRP1 inhibition |
2010 | Synthesis & initial characterization of EG00229 | First small molecule NRP1 ligand; IC50 ~13 µM |
2014-2018 | Confirmation of multimodal anti-tumor effects (anti-angiogenic, anti-tumor cell, immunomodulatory) in vitro and in vivo | Validated NRP1 PPI inhibition as a viable therapeutic strategy; established EG00229 as a tool compound |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7